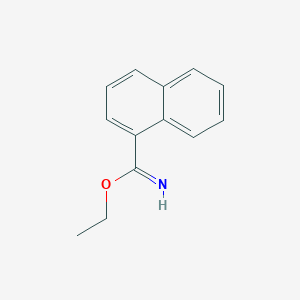

Ethyl naphthalene-1-carboximidate

説明

Ethyl naphthalene-1-carboximidate (CAS: Not explicitly provided in evidence) is an organic compound featuring a naphthalene backbone substituted with a carboximidate ester group at the 1-position. Carboximidates are intermediates in synthesizing heterocycles, such as imidazoles or purine analogs, which are critical in drug development . However, direct toxicological or environmental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related naphthalene derivatives and carboximidate analogs.

特性

CAS番号 |

46389-16-6 |

|---|---|

分子式 |

C13H13NO |

分子量 |

199.25 |

IUPAC名 |

ethyl naphthalene-1-carboximidate |

InChI |

InChI=1S/C13H13NO/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3 |

InChIキー |

CNMSNQSPVRKIFP-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=CC2=CC=CC=C21 |

正規SMILES |

CCOC(=N)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

Methylnaphthalenes are naphthalene derivatives with a methyl group at the 1- or 2-position. Key differences from ethyl naphthalene-1-carboximidate include:

- Toxicity: Methylnaphthalenes exhibit respiratory and hepatic toxicity in mammals, with 1-methylnaphthalene showing higher acute toxicity (LD₅₀: ~1,200 mg/kg in rats) compared to 2-methylnaphthalene .

- Ethyl naphthalene-1-carboximidate’s ester group likely increases hydrophilicity (lower log Kow), reducing environmental persistence but enhancing biodegradation rates.

Carboximidate Esters (e.g., Ethyl 2-Oxoacetate Derivatives)

Ethyl carboximidate derivatives, such as those synthesized from acetylenic esters and ethyl bromopyruvate, share functional group similarities :

- Synthetic Utility :

- Ethyl naphthalene-1-carboximidate may participate in multicomponent reactions (e.g., with thioureas or acetylenes) to yield heterocyclic scaffolds, analogous to Table 8 in .

- Reactivity differences arise from the naphthalene ring’s electron-withdrawing effects, which may stabilize intermediates compared to aliphatic analogs.

- Biological Activity: Carboximidate esters are precursors to bioactive molecules. For example, PME (phosphonomethoxyethyl) derivatives exhibit antiviral activity , suggesting ethyl naphthalene-1-carboximidate could be tailored for similar applications.

Phosphonate Derivatives

Phosphonates (e.g., PME derivatives in Figure 3 ) differ in their mechanism of action:

- Stability : Phosphonates resist enzymatic hydrolysis better than carboximidates due to their P–C bond, enhancing their pharmacokinetic profiles .

- Toxicity : Phosphonates generally show lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg for many PME derivatives) compared to methylnaphthalenes, but chronic effects (e.g., renal toxicity) are documented .

Data Table: Comparative Properties of Ethyl Naphthalene-1-Carboximidate and Analogs

| Property | Ethyl Naphthalene-1-Carboximidate | 1-Methylnaphthalene | Ethyl 2-Oxoacetate Derivatives | PME Phosphonates |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~230 (estimated) | 142.2 | ~150–200 | ~250–300 |

| log Kow | ~2.5–3.0 (predicted) | 3.48 | 1.5–2.5 | 0.5–1.5 |

| Acute Toxicity (LD₅₀) | Not reported | 1,200 mg/kg (rat) | 500–1,000 mg/kg (estimated) | >2,000 mg/kg |

| Primary Use | Heterocyclic synthesis | Industrial solvent | Multicomponent reactions | Antiviral agents |

| Environmental Fate | Moderate biodegradability | Persistent in soil | Rapid hydrolysis | High stability |

Sources: Predicted values based on structural analogs ; experimental data for methylnaphthalenes and phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。